molecular formula C13H18FNO B3227677 4-(2-Fluoro-benzylamino)-cyclohexanol CAS No. 1261232-01-2

4-(2-Fluoro-benzylamino)-cyclohexanol

Cat. No. B3227677
CAS RN: 1261232-01-2
M. Wt: 223.29 g/mol
InChI Key: NHCOMEZLJSALQB-UHFFFAOYSA-N
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Description

The compound “4-(2-Fluoro-benzylamino)-cyclohexanol” is a cyclohexanol derivative with a 2-fluoro-benzylamino group attached at the 4th position. The presence of the benzylamino group suggests that it might have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclohexanol ring with a 2-fluoro-benzylamino group attached at the 4th position. The presence of the fluorine atom could significantly affect the compound’s properties, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

Fluorinated compounds often have unique physical and chemical properties due to the presence of fluorine . These can include changes in pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Fluorinated compounds can sometimes be hazardous, so appropriate safety precautions should be taken when handling them .

Future Directions

The study of fluorinated compounds is a growing field, with potential applications in areas like molecular imaging, pharmaceuticals, and materials . This compound, with its unique structure, could be of interest for future research in these areas.

properties

IUPAC Name

4-[(2-fluorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCOMEZLJSALQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-benzylamino)-cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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